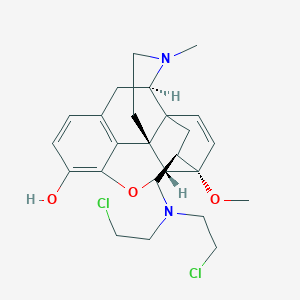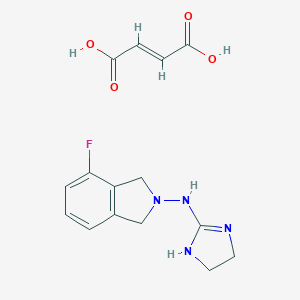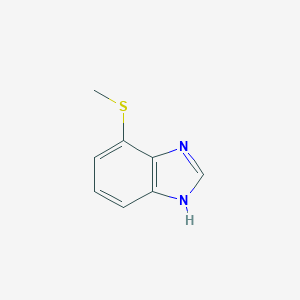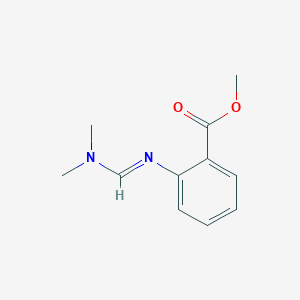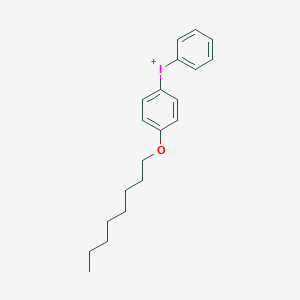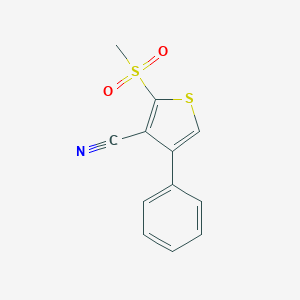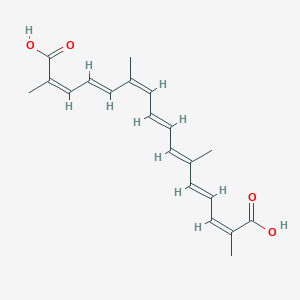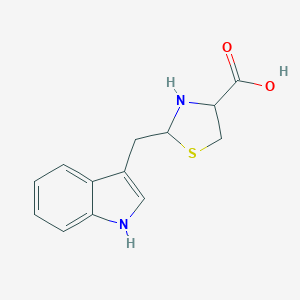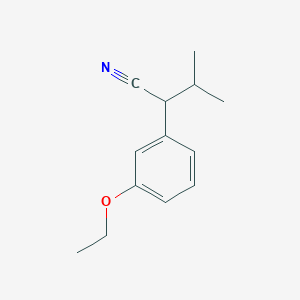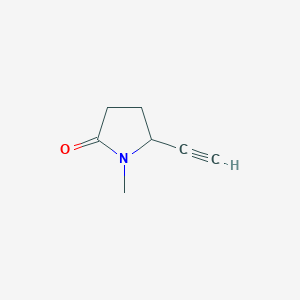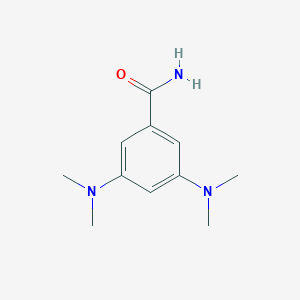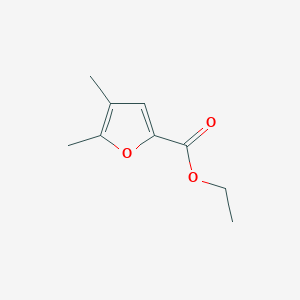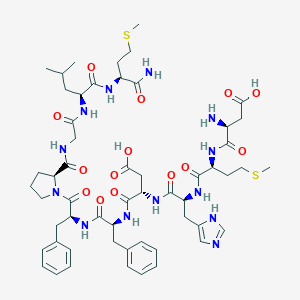![molecular formula C10H10N2O2 B037592 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118468-97-6](/img/structure/B37592.png)
1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. Inhibition of CK2 activity leads to the disruption of various cellular processes, including cell proliferation and survival.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde are related to its inhibition of CK2 activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. Additionally, inhibition of CK2 activity has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its specificity for CK2 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential as an anticancer agent in preclinical and clinical studies. Furthermore, the development of more soluble derivatives of 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde could improve its bioavailability and efficacy in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. The inhibition of CK2 activity by this compound has potential therapeutic applications in cancer and other diseases. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that could improve its efficacy and potential applications.
Synthesemethoden
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole with paraformaldehyde and methanol in the presence of a catalytic amount of acetic acid. The reaction yields 1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. Inhibition of CK2 activity has been shown to have potential therapeutic applications in cancer and other diseases.
Eigenschaften
CAS-Nummer |
118468-97-6 |
|---|---|
Produktname |
1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1-(methoxymethyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-12-9-5-3-2-4-8(9)11-10(12)6-13/h2-6H,7H2,1H3 |
InChI-Schlüssel |
GAPUHCWBTLOKHN-UHFFFAOYSA-N |
SMILES |
COCN1C2=CC=CC=C2N=C1C=O |
Kanonische SMILES |
COCN1C2=CC=CC=C2N=C1C=O |
Synonyme |
1H-Benzimidazole-2-carboxaldehyde,1-(methoxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



